Intramuscular TU vs. Testosterone Enanthate: 2.3× Higher AUC and 6× Longer Dosing Interval in Preclinical Model
In a direct head-to-head preclinical comparison using orchidectomized cynomolgus monkeys receiving a single intramuscular injection of 10 mg/kg body weight, testosterone undecanoate (TU) produced a significantly higher total testosterone exposure (AUC) than testosterone enanthate (TE): 4051 ± 939 vs. 1771 ± 208 nmol·h/L (p < 0.045) [1]. TU maintained serum testosterone within the supraphysiological range (40–68 nmol/L) for 45 days and within the normal physiological range for an additional 56 days (total ~101 days), whereas TE produced highly supraphysiological peaks (100–177 nmol/L) for only 5 days, followed by a rapid decline to the lower limit of normal by day 31 [1].
| Evidence Dimension | Total testosterone exposure (AUC) following single intramuscular injection |
|---|---|
| Target Compound Data | 4051 ± 939 nmol·h/L |
| Comparator Or Baseline | Testosterone enanthate: 1771 ± 208 nmol·h/L |
| Quantified Difference | 2.29-fold higher AUC for TU (p < 0.045) |
| Conditions | Orchidectomized cynomolgus monkeys; single IM injection 10 mg/kg body weight (equivalent to 6.3 mg/kg pure T for TU, 7.2 mg/kg for TE) |
Why This Matters
For procurement in preclinical or translational research requiring sustained, stable androgen exposure over weeks to months without frequent handling, TU offers a 2.3× greater total drug exposure per equivalent dose and eliminates the need for repeated injections.
- [1] Partsch CJ, Weinbauer GF, Fang R, Nieschlag E. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate. Eur J Endocrinol. 1995;132(4):514-519. View Source
